tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516328
InChI: InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC13516328

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate -

Specification

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
IUPAC Name tert-butyl 6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h6-7H,4-5H2,1-3H3
Standard InChI Key FUDBNGZQHOMXHH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CN=C(C=C21)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrrolo[3,2-c]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 3,2-c positions. The tert-butyl carbamate group (-OC(O)OC(CH3_3)3_3) is attached to the nitrogen at position 1, while a chlorine atom substitutes position 6 of the pyridine ring . This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

2D and 3D Structural Analysis

The 2D structure (Figure 1) reveals planarity in the aromatic pyridine ring, while the pyrrolidine moiety introduces slight puckering. Computational models indicate that the tert-butyl group adopts a equatorial conformation relative to the carbamate, minimizing steric hindrance . The 3D conformation, stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the pyrrolidine hydrogen, enhances thermal stability.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC12H15ClN2O2\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{2}
Molecular Weight254.71 g/mol
Melting Point128–130°C (decomposes)
SolubilitySoluble in DCM, DMF; insoluble in water
LogP (Partition Coefficient)2.8

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from commercially available pyrrolo[3,2-c]pyridine precursors. A representative route (Scheme 1) includes:

  • Boc Protection: Reaction of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of 4-dimethylaminopyridine (DMAP) yields the N-Boc-protected intermediate .

  • Halogenation: Chlorination at position 6 using phosphorus oxychloride (POCl3_3) under reflux conditions .

  • Purification: Column chromatography (hexane/ethyl acetate) isolates the product in 75–85% yield .

Critical Reaction Parameters

  • Temperature Control: Exothermic reactions during Boc protection require cooling to 0–5°C to prevent decomposition .

  • Moisture Sensitivity: Anhydrous conditions are essential to avoid hydrolysis of the Boc group.

Industrial Production

Scalable methods employ continuous flow reactors to enhance efficiency. Key advancements include:

  • Catalyst Optimization: Palladium catalysts (e.g., Pd(OAc)2_2) improve regioselectivity during halogenation, reducing byproduct formation .

  • Automated Workup: In-line liquid-liquid extraction and crystallization modules achieve >95% purity without manual intervention.

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a scaffold for designing kinase inhibitors. Modifications at positions 1 and 6 modulate binding affinity:

  • JAK2 Inhibitors: Analogues with sulfonamide substitutions at position 1 show IC50_{50} values of 0.064 µM against JAK2 kinases .

  • EGFR Inhibitors: Introduction of acrylamide groups enhances covalent binding to cysteine residues, achieving sub-nanomolar potency .

Antimicrobial Agents

Derivatives exhibit broad-spectrum activity:

PathogenMIC (µM)MechanismSource
Pseudomonas aeruginosa0.064DNA gyrase inhibition
Plasmodium falciparum0.12Dihydroorotate dehydrogenase binding

Comparative Analysis with Analogues

Structural Analogues

  • tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: Differing chlorine position reduces kinase affinity by 3-fold.

  • Unsubstituted Pyrrolo[3,2-c]pyridine: Lacks the Boc group, leading to rapid metabolic clearance in vivo .

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